molecular formula C20H25NO2 B2814809 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide CAS No. 1791088-29-3

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2814809
CAS No.: 1791088-29-3
M. Wt: 311.425
InChI Key: PJKFBJSNPUEKOE-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of benzofuran and adamantane. Benzofuran is a heterocyclic compound known for its biological activity, while adamantane is a polycyclic hydrocarbon with a diamond-like structure, often used in medicinal chemistry for its stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydro derivatives of the compound.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1-benzofuran-3-ylmethylamine: Shares the benzofuran moiety but lacks the adamantane structure.

    Adamantane-1-carboxamide: Contains the adamantane structure but lacks the benzofuran moiety.

Uniqueness

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the benzofuran and adamantane structures, which may confer enhanced biological activity and stability compared to its individual components .

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c22-19(20-8-13-5-14(9-20)7-15(6-13)10-20)21-11-16-12-23-18-4-2-1-3-17(16)18/h1-4,13-16H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKFBJSNPUEKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4COC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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